molecular formula C12H14O2 B12776666 4-Isopropoxycinnamaldehyde CAS No. 159017-89-7

4-Isopropoxycinnamaldehyde

Katalognummer: B12776666
CAS-Nummer: 159017-89-7
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: ORJTYKKLVHYQSS-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Isopropoxycinnamaldehyde is an organic compound with the molecular formula C12H14O2. It is characterized by the presence of an isopropoxy group attached to the cinnamaldehyde backbone. This compound is known for its applications in various fields, including flavoring, fragrance, and scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxycinnamaldehyde typically involves the reaction of cinnamaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Isopropoxycinnamaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Isopropoxycinnamaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Isopropoxycinnamaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the modulation of enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Isopropoxycinnamaldehyde is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and biological activities, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

159017-89-7

Molekularformel

C12H14O2

Molekulargewicht

190.24 g/mol

IUPAC-Name

(E)-3-(4-propan-2-yloxyphenyl)prop-2-enal

InChI

InChI=1S/C12H14O2/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h3-10H,1-2H3/b4-3+

InChI-Schlüssel

ORJTYKKLVHYQSS-ONEGZZNKSA-N

Isomerische SMILES

CC(C)OC1=CC=C(C=C1)/C=C/C=O

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)C=CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.